(1,3-Dioxolan-2-yl)acetonitrile

Description

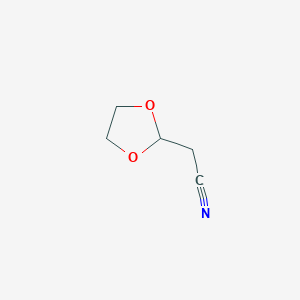

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-2-1-5-7-3-4-8-5/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGGISCDILSVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631154 | |

| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-19-4 | |

| Record name | 1,3-Dioxolane-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-Dioxolan-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Synthetic Routes

Primary Synthetic Pathways

The synthesis of (1,3-Dioxolan-2-yl)acetonitrile is most commonly achieved through the protection of a carbonyl group, followed by the introduction of a nitrile moiety.

Acetalization of 3-Oxopropanenitrile (B1221605) Derivatives

The foundational step in the most prevalent synthetic route to this compound involves the acetalization of a 3-oxopropanenitrile derivative. This reaction protects the aldehyde or ketone functional group, preventing it from undergoing unwanted side reactions in subsequent synthetic steps.

The acetalization reaction is typically catalyzed by an acid. p-Toluenesulfonic acid (p-TsOH) is a widely used and effective catalyst for this transformation. epa.govnih.gov It is a strong organic acid that is solid and non-oxidizing, making it a convenient and mild choice compared to mineral acids like sulfuric acid, which can cause charring or other unwanted side reactions. epa.govnih.gov The catalytic amount of p-TsOH protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack by the diol, ethylene (B1197577) glycol. Other acid catalysts, such as benzenesulfonic acid, have also been employed and show similar reactivity. epa.gov

| Catalyst | Advantages |

| p-Toluenesulfonic Acid (p-TsOH) | Mild, solid, non-oxidizing, effective in catalytic amounts. epa.govnih.gov |

| Benzenesulfonic Acid | Similar reactivity to p-TsOH. epa.gov |

The choice of solvent and the removal of water are critical for driving the reversible acetalization reaction to completion. Toluene (B28343) is a common solvent for this reaction as it forms an azeotrope with water, allowing for the continuous removal of water via a Dean-Stark apparatus. acs.org This constant removal of the water byproduct shifts the equilibrium towards the formation of the dioxolane ring.

Ethylene glycol often serves as both the reactant and, in some cases, can be used in excess to act as a solvent. However, for the separation of azeotropic mixtures, particularly those involving acetonitrile (B52724) and water, ethylene glycol has been studied as an entrainer in extractive distillation processes. researchgate.net This highlights its utility in separating water from organic mixtures, a principle that is fundamental to the success of the acetalization reaction.

| Solvent/Technique | Purpose |

| Toluene | Forms an azeotrope with water for its removal. acs.org |

| Ethylene Glycol | Reactant and can aid in water separation. researchgate.net |

| Azeotropic Distillation | Drives the reaction to completion by removing water. |

The temperature and reaction time for the acetalization are interdependent and are optimized to ensure complete reaction without significant side product formation. For instance, in a related acetal (B89532) protection using p-TsOH, a reaction temperature of 80 °C for 2 hours was sufficient. tcichemicals.com In other cases, reactions are run at reflux in toluene, which has a boiling point of approximately 111 °C. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion. acs.org

Alkylation Strategies for Acetonitrile Precursors

An alternative approach to forming the carbon skeleton of this compound involves the alkylation of an acetonitrile precursor. In this strategy, the acetonitrile anion, generated by a strong base, acts as a nucleophile. This carbanion can then react with a suitable electrophile containing the dioxolane ring, such as 2-(bromomethyl)-1,3-dioxolane. semanticscholar.org This method builds the molecule by forming the carbon-carbon bond between the nitrile-bearing carbon and the dioxolane ring. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is common for generating the acetonitrile anion. psu.edu

Approaches for Introducing the Nitrile Linker Chain

The introduction of the nitrile group is a critical step in the synthesis. researchgate.net One common method involves the reaction of a suitable precursor with a cyanide salt, such as sodium or potassium cyanide. For example, a halide-substituted dioxolane can undergo nucleophilic substitution with a cyanide ion to introduce the nitrile group. This is a standard method for forming nitriles from alkyl halides. Another approach involves the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. However, for the synthesis of this compound, the direct alkylation of acetonitrile or the cyanation of a dioxolane derivative are more direct and commonly employed strategies.

Synthesis of Substituted this compound Analogues

The preparation of substituted this compound analogues involves diverse synthetic strategies to introduce a wide range of functional groups onto the core scaffold. These substitutions can be broadly categorized into aromatic and aliphatic/cycloaliphatic moieties, each requiring specific synthetic approaches.

Introduction of Aromatic Substituents (e.g., Phenyl, Chlorophenyl, Dimethoxyphenyl)

The introduction of aromatic substituents to the this compound framework is often achieved through multi-step synthetic sequences.

A common strategy involves the synthesis of a substituted phenylacetaldehyde, which is then protected as a dioxolane. For instance, the synthesis of 3,4-dimethoxyphenylacetonitrile (B126087) starts with the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt to yield 3,4-dimethoxyphenylacetaldehyde. patsnap.comgoogle.comgoogle.com This intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime, followed by dehydration to afford the final nitrile product. patsnap.comgoogle.com The dioxolane protection of the aldehyde can be achieved by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. mdpi.com

Similarly, the synthesis of p-chlorophenylacetonitrile can be accomplished from p-chlorobenzyl chloride. youtube.com The reaction with sodium cyanide, often catalyzed by potassium iodide in a Finkelstein-type reaction, yields the desired nitrile. youtube.com The corresponding dioxolane can be formed from the respective aldehyde.

The synthesis of 2-phenyl-1,3-dioxolane, a related precursor, is achieved by the reaction of benzaldehyde (B42025) with ethylene glycol in toluene with a catalytic amount of p-toluenesulfonic acid. This protected aldehyde can then be further functionalized to introduce the acetonitrile group.

Another approach for synthesizing 2-(2,4-dimethoxyphenyl)acetonitrile (B3048980) involves the reaction of the corresponding starting materials with 1,1'-carbonyldiimidazole (B1668759) in benzene. chemicalbook.com

The following table summarizes the key starting materials and general reaction types for the synthesis of various aromatically substituted this compound analogues.

| Target Compound | Key Starting Material(s) | General Reaction Type(s) |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-1,3-dioxolane-2-acetonitrile | 3-(3,4-Dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, Ethylene glycol | Decarboxylation, Oximation, Dehydration, Acetalization |

| 2-(4-Chlorophenyl)-1,3-dioxolane-2-acetonitrile | p-Chlorobenzyl chloride, Ethylene glycol | Cyanation (Finkelstein), Acetalization |

| 2-Phenyl-1,3-dioxolane-2-acetonitrile | Benzaldehyde, Ethylene glycol | Acetalization, Cyanation |

| 2-(2,4-Dimethoxyphenyl)acetonitrile | 2,4-Dimethoxyphenyl precursor | Carbonyl-imidazole mediated reaction |

Incorporation of Aliphatic and Cycloaliphatic Moieties (e.g., Methyl, Dimethylcyclobutyl)

The incorporation of aliphatic and cycloaliphatic groups onto the this compound structure can be achieved through various synthetic routes.

One method involves the derivatization of a pre-existing dioxolane-containing molecule. For example, a 2-methyl-1,3-dioxolan-2-yl group has been used in the synthesis of more complex heterocyclic systems. researchgate.net The synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone demonstrates the stability of the dioxolane ring during subsequent reactions like oxidation and esterification. prepchem.com

The reaction of a dioxolanone with the anion of a substituted acetonitrile can also be employed. For instance, the reaction of 2,2-pentamethylene-1,3-dioxolan-4-one with the anion of phenylacetonitrile (B145931) has been explored for the synthesis of tetronic acids, showcasing the reactivity of the dioxolane system. psu.edu

The synthesis of 2-chlorophenyl cyclopentyl ketone, a precursor that could potentially be converted to a dioxolane acetonitrile derivative, has been achieved by reacting 2-chlorobenzonitrile (B47944) with cyclopentyl magnesium bromide. A novel synthesis for this ketone has also been reported starting from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov

The following table outlines synthetic strategies for incorporating aliphatic and cycloaliphatic moieties.

| Target Moiety | General Synthetic Strategy | Example Precursors |

|---|---|---|

| Methyl | Derivatization of a methyl-dioxolane compound | 2-Methyl-1,3-dioxolane |

| Dimethylcyclobutyl | Not explicitly found for this compound, but related ketone synthesis suggests Grignard reaction or novel routes with substituted hydrazones. | 2-Chlorobenzonitrile and a dimethylcyclobutyl Grignard reagent (hypothetical) |

Control of Stereochemistry in Dioxolane Formation (if applicable in literature)

The formation of the dioxolane ring itself can introduce stereocenters, and controlling the stereochemistry of this process is crucial for the synthesis of enantiomerically pure compounds. Dioxolanes are commonly formed by the acetalization of aldehydes or ketalization of ketones with ethylene glycol. wikipedia.org

Chiral 1,3-dioxolan-4-ones, derived from α-hydroxy acids like lactic or mandelic acid, have been extensively used in asymmetric synthesis. nih.gov The stereocenter at C-2 of the dioxolanone ring can direct the stereochemical outcome of subsequent reactions. nih.gov For example, the Michael addition of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to butenolide proceeds with high stereoselectivity. nih.gov

Recent literature also describes the asymmetric 1,3-dipolar cycloaddition reactions between acyclic carbonyl ylides and aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex, to produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

While specific examples for the stereocontrolled synthesis of substituted (1,3-dioxolan-2-yl)acetonitriles are not abundant in the provided search results, the principles established for other dioxolane systems are applicable. The use of chiral starting materials, such as chiral diols or aldehydes, or the application of chiral catalysts during the dioxolane formation can be employed to achieve stereochemical control.

Chemical Reactivity and Mechanistic Transformations

Nucleophilic Character of the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is central to many of its characteristic reactions, particularly those involving the formation of new carbon-carbon bonds at the α-carbon.

The methylene (B1212753) protons (CH₂) situated between the 1,3-dioxolane (B20135) ring and the nitrile group (the α-carbon) exhibit notable acidity. This increased acidity is due to the electron-withdrawing nature of the adjacent cyano group, which stabilizes the resulting carbanion through resonance.

Under basic conditions, this α-carbon can be deprotonated to form a nucleophilic enolate-equivalent. youtube.comyoutube.com This carbanion is a potent nucleophile and can participate in a variety of bond-forming reactions. libretexts.org

Key reactions involving the α-carbon include:

Alkylation: The nucleophilic carbanion can react with electrophiles like alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain at the α-position. libretexts.orgnih.gov This provides a pathway to substituted dioxolane derivatives.

Aldol-Type Additions: The carbanion can attack the electrophilic carbon of aldehydes and ketones in an aldol (B89426) addition reaction. youtube.commsu.edu This reaction forms a β-hydroxy nitrile derivative, which can be a precursor to α,β-unsaturated nitriles upon dehydration. youtube.com

Transformations of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can be converted into several other important chemical entities.

The term "hydrolysis to aminonitriles" is not a standard transformation. The hydrolysis of nitriles proceeds in two main stages: first to an amide, and then further to a carboxylic acid (or its carboxylate salt). chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the nitrile group is first protonated, which increases its electrophilicity and allows for the nucleophilic attack of water. lumenlearning.comyoutube.com Tautomerization of the initial adduct leads to an amide intermediate. Under continued heating in acidic conditions, the amide is further hydrolyzed to yield the corresponding carboxylic acid, in this case, (1,3-dioxolan-2-yl)acetic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a hot aqueous base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile. youtube.comorganicchemistrytutor.com The reaction proceeds through an amide intermediate. Depending on the reaction conditions (e.g., temperature, reaction time), the reaction can be stopped at the amide stage, or it can proceed to completion to form the carboxylate salt (sodium (1,3-dioxolan-2-yl)acetate) and ammonia (B1221849) gas. libretexts.orgorganicchemistrytutor.com Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.org

Nitriles react with hydroxylamine (B1172632) (NH₂OH) to produce N'-hydroxyamidines, also known as amidoximes, which are compounds containing both an oxime and an amine on the same carbon. google.comnih.gov This reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon. The reaction is of significant industrial relevance, though it can sometimes be accompanied by the formation of amide by-products. nih.govrsc.org The process is typically carried out at ambient temperatures using an aqueous solution of hydroxylamine. google.com

The nitrile functional group is a valuable building block in the synthesis of various heterocyclic compounds. mdpi.comrsc.org (1,3-Dioxolan-2-yl)acetonitrile can serve as a precursor for such syntheses through intramolecular cyclization reactions. For instance, a common strategy involves the transformation of the nitrile and another functional group within the same molecule to construct a ring system. nih.govresearchgate.net The Paal-Knorr furan (B31954) synthesis, for example, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. youtube.com While not a direct cyclization of the nitrile itself, the (1,3-dioxolane-2-yl) moiety can be seen as a protected aldehyde, which upon deprotection could participate in such cyclizations.

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), which primarily functions as a protecting group for a carbonyl functionality. wikipedia.orgtotal-synthesis.com Its reactivity is characterized by its stability under certain conditions and its lability under others.

Stability: The 1,3-dioxolane ring is generally stable under basic, nucleophilic, and reductive conditions. thieme-connect.deorganic-chemistry.org This robustness allows for a wide range of chemical modifications to be performed on the acetonitrile moiety without affecting the dioxolane ring.

Acid-Catalyzed Cleavage (Deprotection): The primary reactivity of the 1,3-dioxolane ring is its hydrolysis under acidic conditions. organic-chemistry.orgnih.gov Treatment with aqueous acid or a Lewis acid cleaves the acetal, regenerating the original carbonyl compound (in this case, an aldehyde) and ethylene (B1197577) glycol. wikipedia.orgcdnsciencepub.com The mechanism involves protonation of one of the oxygen atoms, followed by ring-opening to form a stabilized oxocarbenium ion, which is then attacked by water. cdnsciencepub.com This susceptibility to acid means that reactions involving this compound must be carefully planned if the integrity of the dioxolane ring is to be maintained. For instance, deprotection can be achieved using catalysts like p-toluenesulfonic acid or cerium(III) triflate. organic-chemistry.orgscielo.br

Oxidative Cleavage: While stable to many mild oxidizing agents, the dioxolane ring can be cleaved by some strong oxidants. organic-chemistry.org

Stability and Deprotection Strategies

The 1,3-dioxolane ring in this compound imparts considerable stability to the protected carbonyl group under a range of reaction conditions. Cyclic acetals, such as 1,3-dioxolanes, are generally resistant to nucleophiles and basic conditions. organic-chemistry.org This stability is crucial in multistep syntheses where the nitrile group is intended to react while the masked carbonyl remains intact.

However, the strategic removal of the dioxolane protecting group is a key step to unmask the carbonyl functionality for further synthetic manipulations. This deprotection is most commonly achieved through acid-catalyzed hydrolysis. organic-chemistry.org The reaction proceeds by protonation of one of the oxygen atoms in the dioxolane ring, followed by nucleophilic attack of water and subsequent ring-opening to yield the corresponding aldehyde or ketone and ethylene glycol.

A variety of acidic conditions can be employed for the deprotection of 1,3-dioxolanes, and the choice of reagent often depends on the sensitivity of other functional groups present in the molecule. Mild conditions, such as using a catalytic amount of a Lewis acid like erbium triflate (Er(OTf)₃) in wet nitromethane, have been shown to be effective. organic-chemistry.org Other reagents, including iodine in neutral conditions, have also been utilized for the cleavage of acetals and ketals. organic-chemistry.org The use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at room temperature provides a rapid and efficient method for the deprotection of 2-substituted-1,3-dioxolanes. organic-chemistry.org

The stability of the dioxolane ring can be influenced by neighboring groups and reaction conditions. For instance, while generally stable to many reducing agents, strong Lewis acids can enhance the sensitivity of acetals towards oxidants. organic-chemistry.org In the context of this compound, the choice of deprotection strategy would need to consider the potential for concomitant reaction at the nitrile functionality.

Below is a table summarizing various deprotection strategies for 1,3-dioxolane derivatives, which are applicable to this compound.

| Reagent(s) | Solvent(s) | Temperature | Comments |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Varies | Standard method, can be harsh. |

| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Mild and gentle Lewis acid catalysis. organic-chemistry.org |

| Iodine (catalytic) | Neutral (e.g., CH₂Cl₂) | Varies | Mild deprotection under neutral conditions. organic-chemistry.org |

| NaBArF₄ | Water | 30 °C | Rapid and efficient deprotection. organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temp. or Microwave | Effective under neutral conditions. organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | Chemoselective cleavage at near-neutral pH. organic-chemistry.org |

It is important to note that while the dioxolane protects a carbonyl group, the nitrile group of this compound can undergo various transformations. For example, reduction of a similar compound, 5-(1',3'-dioxolan-2'-yl)(hydroxymethyl)-2-methyl-3-furancarboxylate, with lithium aluminum hydride has been shown to proceed with the preservation of the dioxolane ring. researchgate.net This highlights the potential for selective reactions on the nitrile group without affecting the acetal.

Applications in Advanced Organic Synthesis

Versatility as a Multipurpose Synthetic Intermediate

(1,3-Dioxolan-2-yl)acetonitrile serves as a linchpin in the assembly of intricate molecular frameworks, demonstrating its adaptability in various synthetic strategies. The dioxolane moiety acts as a masked aldehyde, a feature that allows for its selective deprotection at a later stage, while the acetonitrile (B52724) group provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. organic-chemistry.org

The ability to introduce a protected carbonyl group and a reactive nitrile functionality simultaneously makes this compound an invaluable tool for constructing complex molecular architectures. researchgate.net This dual functionality allows for sequential and controlled reactions, enabling the assembly of elaborate structures from simpler precursors. The strategic unmasking of the aldehyde can be achieved under mild conditions, revealing a reactive carbonyl group for further elaboration through reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. This stepwise approach is crucial in the total synthesis of natural products and other complex organic molecules where precise control over reactivity is paramount.

Formation of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound has proven to be a valuable precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. nih.govresearchgate.net

The 1,3,4-oxadiazole (B1194373) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgluxembourg-bio.comnih.gov this compound can be a key starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org The synthesis often involves the conversion of the nitrile group into a hydrazide, which is then cyclized with a suitable coupling partner. For example, reaction with an aroyl chloride followed by dehydrative cyclization can yield the desired oxadiazole ring. The dioxolane group can be retained in the final product or deprotected to the aldehyde for further functionalization. nih.govrsc.org

| Starting Material | Reagents | Product | Significance |

| This compound | 1. Hydrazine (B178648) hydrate2. Aroyl chloride3. Dehydrating agent (e.g., POCl₃) | 2-((1,3-Dioxolan-2-yl)methyl)-5-aryl-1,3,4-oxadiazole | Access to functionalized oxadiazoles (B1248032) with potential biological activity. nih.govrsc.orgnih.gov |

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. youtube.comresearchgate.netnih.gov The acetonitrile functionality of this compound can be exploited to construct the pyrazole (B372694) ring. A common strategy involves the condensation of the corresponding β-keto nitrile, derived from the starting material, with a hydrazine derivative. youtube.comorganic-chemistry.org This reaction, often referred to as the Knorr pyrazole synthesis, provides a straightforward route to substituted pyrazoles. The dioxolane moiety can be carried through the synthesis and later converted to an aldehyde, offering a handle for further diversification of the pyrazole core.

| Intermediate | Reagents | Product | Synthetic Utility |

| β-Keto nitrile derived from this compound | Hydrazine or substituted hydrazine | Substituted pyrazole with a (1,3-dioxolan-2-yl)methyl group | Provides access to a variety of pyrazole derivatives for screening in drug discovery programs. researchgate.netorganic-chemistry.org |

The versatility of this compound extends to the synthesis of other heterocyclic systems. nih.gov The nitrile group can participate in cycloaddition reactions or be transformed into other functional groups such as amines or amides, which can then be used to construct various ring systems. nih.govrsc.org For instance, reduction of the nitrile to a primary amine, followed by reaction with a dicarbonyl compound, can lead to the formation of pyrroles or other nitrogen-containing heterocycles. The protected aldehyde can be deprotected and utilized in reactions leading to oxygen-containing heterocycles like furans or pyrans. nih.gov This flexibility makes this compound a valuable and versatile building block in the synthetic chemist's toolbox.

Role in Drug Discovery Research As a Synthetic Precursor

Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitor Synthesis

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small cell lung cancer (NSCLC). nih.gov However, the emergence of drug resistance mutations necessitates the development of new generations of EGFR inhibitors. nih.govnih.gov (1,3-Dioxolan-2-yl)acetonitrile has been instrumental in the synthesis of such advanced inhibitors.

Development of Mutant-Selective Inhibitors

A primary challenge in EGFR-targeted therapy is the development of inhibitors that selectively target mutated forms of the receptor while sparing the wild-type (WT) version, thereby reducing toxicity. nih.gov Research has focused on creating compounds that can overcome resistance mechanisms, such as the T790M "gatekeeper" mutation. nih.gov The synthesis of novel pyrimidine-based EGFR inhibitors, which are significantly more potent against mutant EGFR than the wild-type, has been a key area of investigation. nih.gov These inhibitors often feature a covalent warhead, such as an acrylamide (B121943) group, that forms an irreversible bond with a cysteine residue in the EGFR active site.

Design and Optimization of Imidazo[1,2-b]pyrazole Scaffolds

The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. beilstein-journals.org In the context of EGFR inhibitors, this scaffold has been explored for the development of "two-in-one" inhibitors that can simultaneously occupy both the orthosteric (ATP-binding) and allosteric sites of the receptor. nih.gov This dual-binding mechanism can lead to enhanced potency and selectivity for mutant EGFR. nih.gov The synthesis of these complex molecules often involves multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, to rapidly construct the imidazo[1,2-b]pyrazole core. beilstein-journals.org this compound can serve as a precursor to key intermediates in these synthetic routes.

| Research Focus | Key Findings |

| Mutant-Selective EGFR Inhibitors | Development of covalent pyrimidine (B1678525) inhibitors that are 30-100 times more potent against EGFR T790M mutation and up to 100 times less potent against wild-type EGFR. nih.gov |

| Imidazo[1,2-b]pyrazole Scaffolds | Design of dual-binding inhibitors that occupy both orthosteric and allosteric sites of EGFR, leading to potent inhibition of mutant forms. nih.gov |

Intermediate in Polyketide Synthase 13 (Pks13) Inhibitor Research (Antitubercular Agents)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed. dundee.ac.ukniscpr.res.in Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.govresearchgate.net This makes Pks13 an attractive target for the development of new antitubercular drugs. dundee.ac.uknih.gov

Identification of Novel Oxadiazole Series

High-throughput screening and subsequent structure-guided optimization have led to the identification of novel 1,3,4-oxadiazole-based inhibitors of the Pks13 thioesterase domain. dundee.ac.uk In the synthesis of these inhibitors, this compound is a key starting material. For instance, [(3,4-dimethoxyphenyl)-1,3-dioxolan-2-yl]acetonitrile has been utilized in the synthesis of potent oxadiazole inhibitors. dundee.ac.uk The optimization of these compounds has resulted in lead candidates with improved antitubercular potencies and favorable in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. dundee.ac.uk

| Compound Series | Target | Key Findings |

| Oxadiazoles (B1248032) | Pks13 Thioesterase Domain | Identification of a novel series of inhibitors with a distinct binding mode compared to previous series. Lead compounds show improved antitubercular potency (MIC < 1 μM) and in vitro ADMET profiles. dundee.ac.uk |

Synthetic Component for Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibitor Studies

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key player in the cellular stress response and inflammatory signaling pathways. nih.gov The activity of MK2 is tightly regulated, and its dysregulation is implicated in various diseases. Research has shown that upon activation of the p38α pathway, MK2 is released from a complex with p38α and subsequently degraded. nih.gov This degradation is a crucial mechanism for controlling the intensity and duration of the stress response. nih.gov While direct synthesis of MK2 inhibitors using this compound is not explicitly detailed in the provided context, the study of MK2 signaling pathways often involves the use of various small molecule inhibitors to probe the functions of different kinases in the pathway. The synthesis of these tool compounds can involve versatile building blocks like this compound for the construction of heterocyclic cores common in kinase inhibitors.

Building Block for Na+/H+ Exchanger 1 (NHE1) Regulator Development

The Na+/H+ exchanger 1 (NHE1) is a ubiquitously expressed membrane protein that plays a critical role in regulating intracellular pH and cell volume. Its dysregulation has been linked to various pathological conditions, including cardiovascular diseases and cancer. The development of specific regulators of NHE1 activity is therefore an area of significant therapeutic interest. While the direct use of this compound in the synthesis of NHE1 regulators is not explicitly detailed in the provided search results, its utility as a versatile building block for constructing complex heterocyclic scaffolds makes it a potential starting material for the synthesis of novel NHE1 modulators. The development of such compounds often requires the assembly of intricate molecular architectures where the functionalities offered by this compound could be strategically employed.

Precursor in Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist Research

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a well-established target in drug discovery, particularly for the development of novel analgesics to treat various types of pain, including inflammatory and neuropathic pain. The activation of TRPA1 channels by noxious stimuli leads to the sensation of pain, making its antagonists a promising therapeutic strategy.

While direct synthesis of TRPA1 antagonists starting from the parent compound this compound is not prominently featured in publicly available research, the synthesis of structurally related compounds for this purpose highlights the importance of the dioxolane-acetonitrile scaffold. For instance, a patent for new TRPA1 antagonists describes the synthesis of [2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]acetonitrile. google.com In this synthesis, 3-(4-chlorophenyl)-3-oxopropanenitrile is reacted with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid to form the dioxolane ring, demonstrating a key synthetic route to this class of compounds. google.com This suggests that substituted derivatives of this compound are valuable intermediates in the creation of TRPA1 antagonists. The dioxolane moiety in these molecules serves as a stable structural element that can be further elaborated to achieve the desired pharmacological activity.

The research into TRPA1 antagonists has led to the development of various compounds, some of which feature heterocyclic rings that could potentially be synthesized from precursors like this compound. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form a variety of heterocyclic systems, which are common features in many drug candidates.

| Compound Name | Role/Significance |

| [2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]acetonitrile | A synthesized TRPA1 antagonist. google.com |

| 3-(4-chlorophenyl)-3-oxopropanenitrile | Starting material for the synthesis of [2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]acetonitrile. google.com |

| p-toluenesulfonic acid | Catalyst used in the formation of the dioxolane ring. google.com |

| Ethylene glycol | Reagent used to form the dioxolane ring. google.com |

Use in RET Kinase Inhibitor Synthesis

The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling is implicated in various types of cancer, making it a significant target for anticancer drug development. The discovery of potent and selective RET kinase inhibitors is an active area of research.

The direct use of this compound as a starting material for the synthesis of RET kinase inhibitors is not explicitly detailed in the available scientific literature. However, the synthesis of other biologically active molecules demonstrates the utility of this and related compounds in constructing complex molecular architectures relevant to kinase inhibition. For example, in the development of novel inhibitors for the polyketide synthase 13 (Pks13) thioesterase domain with antitubercular activity, the related compound 2-[2-(3,4-Dimethoxyphenyl)-1,3-dioxolan-2-yl]acetonitrile was synthesized as an intermediate. acs.org The synthesis involved the reaction of 3-(3,4-dimethoxyphenyl)-3-oxo-propanenitrile with ethylene glycol and 4-methylbenzenesulfonic acid. acs.org

This synthetic strategy highlights how the this compound scaffold can be incorporated into more complex structures. The nitrile group offers a handle for further chemical modifications, which is a key aspect in the design and synthesis of kinase inhibitors that often feature nitrogen-containing heterocyclic cores. While a direct link to RET kinase inhibitors is not established for the parent compound, the synthetic methodologies employed for related structures suggest its potential as a precursor in the broader field of kinase inhibitor research.

| Compound Name | Role/Significance |

| 2-[2-(3,4-Dimethoxyphenyl)-1,3-dioxolan-2-yl]acetonitrile | An intermediate in the synthesis of novel antitubercular agents. acs.org |

| 3-(3,4-dimethoxyphenyl)-3-oxo-propanenitrile | Starting material for the synthesis of 2-[2-(3,4-Dimethoxyphenyl)-1,3-dioxolan-2-yl]acetonitrile. acs.org |

| 4-methylbenzenesulfonic acid hydrate | Catalyst used in the formation of the dioxolane ring. acs.org |

| Ethylene glycol | Reagent used to form the dioxolane ring. acs.org |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is an indispensable tool in the synthesis and isolation of (1,3-Dioxolan-2-yl)acetonitrile. It leverages the differential partitioning of the compound and impurities between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring the progress of reactions that produce this compound. libretexts.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at various time points, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. mit.edu The separation is visualized under UV light or by using a chemical stain. mit.edu

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org A suitable solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is chosen to achieve good separation between the spots of the reactants and the product. amazonaws.comrochester.edu For instance, identifying a solvent system that gives the target compound an Rƒ value of approximately 0.3 is a common strategy for transitioning to purification by flash column chromatography. rochester.edu

Table 1: Example TLC Parameters for Dioxolane Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 |

| Mobile Phase | Ethyl Acetate/Hexanes (e.g., 20% to 30% ethyl acetate) amazonaws.comnih.gov |

| Visualization | UV lamp (254 nm), chemical stains (e.g., potassium permanganate) mit.edu |

| Application | Monitoring reaction progress by observing the appearance of the product spot and disappearance of reactant spots. libretexts.org |

For the purification of this compound on a preparative scale, flash column chromatography is a widely used technique. rochester.edu This method is a form of air-pressure driven column chromatography that allows for fast and efficient separation. rochester.edu The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. amazonaws.comrochester.edu

An appropriate solvent system (eluent), predetermined by TLC analysis, is passed through the column. amazonaws.com Fractions are collected and analyzed by TLC to identify those containing the pure compound. For compounds with polarity similar to this compound, solvent systems like ethyl acetate in hexanes are frequently effective. nih.gov For instance, purification of various dioxolane derivatives has been successfully achieved using a 20% ethyl acetate in hexanes mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. uhplcs.com It is also scalable for preparative separations to obtain highly pure material. sielc.com In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. uhplcs.comsielc.comenpress-publisher.com The high polarity and low UV absorbance of acetonitrile make it a preferred solvent. uhplcs.comenpress-publisher.com

The use of a UV detector allows for the quantification of impurities. Since pure acetonitrile has minimal UV absorbance, it does not interfere with the detection of UV-active analytes. uhplcs.comaai.solutions For compounds that lack a strong UV chromophore, other detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used.

Mass-directed preparative HPLC combines HPLC with a mass spectrometer. This setup allows for the isolation of compounds based on their mass-to-charge ratio, providing a highly specific method for purifying the target compound, this compound, from complex mixtures.

Table 2: Typical HPLC Conditions for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP) sielc.com |

| Column | e.g., Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water, often with an acid modifier like formic or phosphoric acid. sielc.com |

| Detector | UV, Mass Spectrometer (MS) sielc.com |

| Application | Purity analysis and preparative isolation. sielc.com |

Spectroscopic Methods for Structural Elucidation (e.g., UV analysis for purity)

Spectroscopic methods are essential for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) provide detailed information about the molecule's atomic arrangement and connectivity.

For example, in a related compound, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, specific chemical shifts (δ) in the ¹H and ¹³C NMR spectra correspond to the different hydrogen and carbon atoms in the molecule. nih.gov Similarly, IR spectroscopy would reveal characteristic absorption bands for the nitrile group (C≡N) and the C-O bonds of the dioxolane ring. Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. nih.gov

While this compound itself may have weak UV absorbance, UV spectroscopy is a valuable tool for assessing purity. aai.solutions The principle relies on the fact that pure acetonitrile, a common solvent in synthesis and analysis, is transparent in the UV range. aai.solutions Therefore, the presence of UV-absorbing impurities can be readily detected by a UV spectrophotometer, where higher transmittance indicates higher purity. aai.solutions

Purity Assessment Techniques (e.g., Gas Chromatography (GC))

Gas Chromatography (GC) is another key technique for assessing the purity of volatile compounds like this compound. chromforum.org In GC, the sample is vaporized and transported by a carrier gas (e.g., helium or nitrogen) through a capillary column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. publisso.de

A Flame Ionization Detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic compounds. publisso.de The purity is often determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. chromforum.org For more definitive identification of impurities, GC can be coupled with a mass spectrometer (GC-MS), allowing for the identification of unknown peaks based on their mass spectra. oiv.intoiv.int This method is used for the determination of related compounds like 1,3-dioxolane (B20135) and various diols in different matrices. publisso.deoiv.int

Table 3: General GC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography (GC) |

| Injector | Split/Splitless |

| Column | Capillary column (e.g., polar or non-polar phase depending on analyte) oiv.int |

| Carrier Gas | Helium, Hydrogen, or Nitrogen publisso.de |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) publisso.deoiv.int |

Isotopic Labeling for Research Studies (e.g., Tritium (B154650) Modification for Distribution Studies)

Isotopic labeling is a technique used to track the fate of a molecule in a chemical or biological system. wikipedia.org This involves replacing one or more atoms in this compound with their isotopes, which can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). wikipedia.org

Tritium (³H) is a radioactive isotope of hydrogen that is particularly useful for in vivo studies. Due to the low energy of its beta particle emission, tritium labeling allows for high-resolution autoradiography, providing precise localization of the compound in tissues and cells. mdpi.com Modifying this compound with tritium would create a radiolabeled version that could be administered in preclinical studies. Researchers could then track its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for understanding the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. mdpi.com The use of isotopically labeled internal standards, such as deuterium-labeled compounds, is also crucial for accurate quantification in mass spectrometry-based bioanalytical assays. scbt.com

Compound List

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1,3-Dioxolan-2-yl)acetone |

| 1,3-dioxolane |

| 2-(1,3-dioxoisoindolin-2-yl)acetonitrile |

| Acetonitrile |

| Carbon-13 |

| Deuterium |

| Ethyl acetate |

| Helium |

| Hexanes |

| Hydrogen |

| Nitrogen |

| Nitrogen-15 |

| Potassium permanganate |

Computational and Theoretical Chemistry Studies

Molecular Modeling and In Silico Drug Design Approaches

In silico drug design leverages computational simulations to identify and optimize potential drug candidates, thereby accelerating the discovery process. (1,3-Dioxolan-2-yl)acetonitrile, with its distinct dioxolane and nitrile functionalities, can be evaluated using these methods for its potential as a fragment or lead compound.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands that are structurally similar. cresset-group.com This technique is particularly valuable in the lead optimization phase of drug discovery, where it can predict the impact of small chemical modifications on the binding affinity of a compound to its biological target. nih.govnih.gov The method relies on creating a non-physical, or "alchemical," transformation pathway that gradually morphs one molecule into another in a series of steps called lambda windows. cresset-group.com By calculating the free energy change for this transformation both in solution and in the protein binding site, the relative binding free energy (ΔΔG) can be determined via a thermodynamic cycle. cresset-group.com

While no specific FEP studies have been published for this compound itself, the methodology is directly applicable. If this compound were identified as a hit, FEP could guide its optimization. For instance, calculations could predict whether adding a substituent to the dioxolane ring or modifying the linker to the nitrile group would enhance binding affinity. The accuracy of FEP has improved significantly with advancements in force fields and the use of Graphic Processor Units (GPUs) for faster calculations. cresset-group.com However, the technique is computationally intensive and best suited for evaluating changes involving a small number of atoms (<10) in closely related congeneric series. cresset-group.com

Table 1: Hypothetical FEP Calculation Setup for a Derivative of this compound

| Parameter | Description |

|---|---|

| Reference Ligand (A) | This compound |

| Target Ligand (B) | 4-Methyl-(1,3-dioxolan-2-yl)acetonitrile |

| Transformation | Alchemical mutation of a hydrogen atom to a methyl group on the dioxolane ring. |

| Simulation Legs | 1. Ligand A → Ligand B in solvent (water). 2. Ligand A → Ligand B in protein active site. |

| Software | NAMD, CHARMM, or similar molecular dynamics package. |

| Force Field | OPLS, AMBER, or CHARMM force fields. |

| Output | Predicted relative binding free energy (ΔΔG), indicating if the modification is favorable. |

Lead identification is the process of finding chemical compounds (hits) that show promising activity against a specific biological target and then refining them into more potent and selective lead compounds. youtube.com The process of converting a "hit" to a "lead" involves optimizing its properties through chemical modifications. e-bookshelf.de this compound can serve as a valuable building block or fragment in this process. The 1,3-dioxolane (B20135) ring is a common motif in medicinal chemistry, often used as a bioisostere for carbonyl groups or to improve physicochemical properties like solubility. researchgate.net

In a lead optimization campaign, chemists aim to improve multiple characteristics of a lead compound, including:

Potency: Increasing the biological activity at the target. youtube.com

Selectivity: Minimizing activity at other targets to reduce side effects.

ADME Properties: Optimizing Absorption, Distribution, Metabolism, and Excretion to ensure the compound can reach its target and persist for a suitable duration. youtube.com

The structure of this compound offers several points for modification. The dioxolane ring can be substituted, or the nitrile group can be replaced with other functional groups to explore the structure-activity relationship (SAR). For example, in the development of modulators to overcome multidrug resistance, various derivatives of 1,3-dioxolane were synthesized and tested to optimize the structure, demonstrating the utility of this scaffold in lead optimization campaigns. nih.gov

Table 2: Role of this compound in Drug Discovery Stages

| Stage | Role of this compound | Example Action |

|---|---|---|

| Hit Generation | As a fragment in fragment-based screening. | Identify low-affinity binding to a target protein via biophysical methods (e.g., NMR, X-ray crystallography). |

| Hit-to-Lead | As a core scaffold for chemical elaboration. | Synthesize a small library of derivatives by modifying the nitrile or dioxolane moieties to rapidly establish initial SAR. |

| Lead Optimization | As a reference structure for computational modeling. | Use FEP to predict the affinity of new, proposed derivatives before undertaking costly synthesis. |

Quantum Chemical Investigations

Quantum chemical methods, such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. eurjchem.commdpi.com These studies are relevant for understanding the intrinsic behavior of the dioxolane and nitrile functionalities within this compound.

DFT calculations can determine several key properties:

Molecular Electrostatic Potential (MESP): The MESP map reveals the distribution of charge on the molecule's surface. It can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MESP would likely show negative potential around the dioxolane oxygens and the nitrile nitrogen, highlighting their roles as hydrogen bond acceptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Dipole Moment: Calculations can predict the magnitude and direction of the molecular dipole moment, which influences solubility and interactions with polar biological environments. Studies on other donor-acceptor molecules show that the dipole moment can change significantly upon electronic excitation, a factor that is important for understanding photophysical properties. researchgate.net

While specific DFT studies on this compound are not prominent in the literature, research on analogous structures provides a clear framework for how such an analysis would yield valuable chemical information. eurjchem.commdpi.comresearchgate.net

Table 3: Potential Insights from Quantum Chemical Analysis of this compound

| Quantum Property | Significance for this compound |

|---|---|

| MESP | Identifies the oxygen and nitrogen atoms as likely sites for hydrogen bonding with a biological target. |

| HOMO-LUMO Gap | Predicts the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |

| Atomic Charges | Quantifies the partial charges on each atom, helping to parameterize the molecule for classical molecular dynamics simulations (like FEP). |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be used to confirm the structure experimentally. eurjchem.com |

Computational Insights into Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. youtube.com By systematically modifying a lead compound, researchers can identify the key chemical features—the pharmacophore—responsible for its therapeutic effects. Computational methods play a significant role in elucidating and predicting SAR.

For compounds containing the 1,3-dioxolane ring, SAR studies have shown that the nature and position of substituents are critical for biological activity. For example, in a series of 1,3-dioxolane derivatives tested for antibacterial and antifungal activity, the presence of different substituents at the 3 and 4 positions led to significant variations in efficacy against various microbial strains. nih.gov Similarly, research on dioxolane derivatives as multidrug resistance modulators revealed that the aromatic core, a lipophilic linker, and a basic moiety were all key components that could be optimized to enhance activity. nih.gov These studies highlight that the 1,3-dioxolane ring is not merely a passive spacer but an integral part of the pharmacophore whose interactions can be fine-tuned. researchgate.net

Computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build predictive models from such data. These models correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields, to guide the design of new, more potent compounds.

Table 4: Hypothetical SAR Exploration for this compound Derivatives

| Modification Site | R-Group | Predicted Impact on Activity (Hypothetical) | Rationale |

|---|---|---|---|

| Dioxolane Ring (C4/C5) | Small alkyl groups (e.g., -CH₃) | May increase lipophilicity, potentially improving membrane permeability. | Based on general principles of SAR where lipophilicity influences pharmacokinetics. youtube.com |

| Dioxolane Ring (C4/C5) | Polar groups (e.g., -OH) | May increase hydrophilicity and introduce new hydrogen bonding opportunities. | Improved solubility and potential for new interactions with the target. |

| Acetonitrile (B52724) Group | Replaced with -C(O)NH₂ (Amide) | Introduces hydrogen bond donor and acceptor capabilities. | Bioisosteric replacement to probe for different interactions at the active site. |

| Acetonitrile Group | Replaced with -CH₂CH₂NH₂ (Amine) | Introduces a basic, protonatable group. | Could form salt-bridge interactions with acidic residues in the target protein. nih.gov |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations

The inherent reactivity of the active methylene (B1212753) group and the nitrile functionality in (1,3-Dioxolan-2-yl)acetonitrile provides fertile ground for the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. Future research is expected to focus on leveraging these features to construct increasingly complex molecular architectures with high efficiency and selectivity.

A primary area of investigation involves the expansion of condensation reactions. The Knoevenagel condensation, a classic reaction of active methylene compounds, has been employed to react acetonitriles with various aldehydes. wikipedia.orgresearchgate.net Future work will likely explore the use of this compound with a broader range of electrophiles, including ketones and imines, under increasingly mild and environmentally benign conditions. The development of asymmetric variants of these condensations, using chiral catalysts, would provide enantiomerically enriched products, a critical requirement for many pharmaceutical applications.

Another promising avenue is the development of novel alkylation strategies. Traditional alkylation of acetonitriles often requires strong bases. google.comnih.gov Modern catalytic methods, such as borrowing-hydrogen catalysis, which uses alcohols as alkylating agents with water as the only byproduct, represent a more sustainable approach. acs.org Applying these methods to this compound could provide efficient, atom-economical routes to α-substituted products. Research into photoredox and electrochemical methods for C-H functionalization of the active methylene group could further expand the synthetic utility, avoiding the need for pre-activation with strong bases.

The nitrile group itself is a versatile handle for transformation into other functional groups, such as amines, carboxylic acids, and tetrazoles. Future synthetic research will likely focus on developing novel cycloaddition reactions and transition-metal-catalyzed transformations to build complex heterocyclic systems directly from the nitrile moiety of this compound.

| Reaction Type | Reagents/Catalysts | Potential Products | Research Focus |

| Asymmetric Knoevenagel Condensation | Chiral aldehydes, chiral base catalysts | Enantioenriched α,β-unsaturated nitriles | Access to chiral building blocks |

| Borrowing-Hydrogen Alkylation | Alcohols, transition metal catalysts (e.g., Ru, Ir) | α-Substituted (1,3-dioxolan-2-yl)acetonitriles | Green, atom-economical C-C bond formation |

| Cycloaddition Reactions | Azides, 1,3-dipoles | Tetrazoles, triazoles, and other heterocycles | Synthesis of bioactive scaffolds |

| Photoredox/Electro-synthesis | Light/electricity, photocatalysts | Radically functionalized derivatives | Mild and selective C-H activation |

Expansion into New Areas of Medicinal Chemistry Research

The structural motifs present in this compound are of significant interest in drug discovery. The 1,3-dioxolane (B20135) ring is a recognized pharmacophore found in numerous natural and synthetic bioactive compounds, where it can enhance biological activity, including anticancer, antiviral, and antifungal properties. researchgate.net Its presence is thought to improve ligand-target interactions through hydrogen bonding with its two oxygen atoms. researchgate.net This makes this compound an attractive starting material for the synthesis of new therapeutic agents.

A key future direction is the use of this compound as a versatile building block for the synthesis of novel bioactive heterocycles. ijnrd.orgresearchgate.net The nitrile and the masked aldehyde functionalities can be elaborated through sequential or one-pot reactions to generate a wide array of heterocyclic cores, such as pyrimidines, pyrazoles, and pyridines, which are prevalent in medicinal chemistry. mdpi.com For instance, condensation of the active methylene group followed by cyclization involving the nitrile could yield substituted pyridones, while reaction of the deprotected aldehyde and the nitrile with bifunctional reagents could lead to fused heterocyclic systems.

Furthermore, the 1,3-dioxolane moiety has been specifically implicated in overcoming multidrug resistance (MDR) in cancer chemotherapy. nih.govresearchgate.net Derivatives containing this ring have been shown to modulate the activity of P-glycoprotein (P-gp), a key protein responsible for pumping chemotherapeutic agents out of cancer cells. nih.gov Future research could focus on synthesizing libraries of compounds derived from this compound to explore new chemical space for potent and selective MDR modulators. The ability to easily introduce diversity by reacting the active methylene group makes this an ideal scaffold for structure-activity relationship (SAR) studies.

| Therapeutic Area | Target Scaffold | Rationale |

| Oncology | Novel Heterocycles | The 1,3-dioxolane ring is a known pharmacophore in anticancer agents. researchgate.net |

| Multidrug Resistance (MDR) | P-glycoprotein Modulators | Dioxolane derivatives have shown efficacy in reversing MDR. nih.govresearchgate.net |

| Infectious Diseases | Antiviral/Antifungal Agents | The dioxolane ring is present in several antiviral and antifungal drugs. researchgate.net |

| Central Nervous System | Bioactive Scaffolds | The versatility of the starting material allows for the creation of diverse molecular shapes for screening. |

Exploration of Materials Science Applications

While primarily viewed as a synthetic intermediate, the unique functionalities of this compound suggest significant potential for emerging applications in materials science. Future research is anticipated to explore its use as a specialty monomer and as a precursor to functional organic materials.

One of the most exciting prospects lies in the development of advanced, sustainable polymers. Poly(1,3-dioxolane) (pDXL) has recently been synthesized as an ultra-high-molecular-weight (UHMW) polymer that exhibits mechanical properties comparable to UHMW polyethylene (UHMWPE) but is chemically recyclable back to its monomer. escholarship.orgnsf.govacs.org this compound could be investigated as a functional co-monomer in the ring-opening polymerization of 1,3-dioxolane. The incorporation of the cyanomethyl side group would introduce polarity and a site for post-polymerization modification. The presence of nitrile groups in polymers is known to enhance thermal stability, chemical resistance, and adhesion. researchgate.netmcpolymers.com Copolymers of dioxolane and this compound could therefore lead to a new class of recyclable engineering thermoplastics with tunable properties.

The nitrile group itself is a key component in specialty elastomers and polymers. lu.segoogle.com By deprotecting the aldehyde and converting it to a polymerizable group (e.g., a vinyl or acrylate group), this compound could be transformed into a novel nitrile-containing monomer. Such monomers could be used to create specialty polymers for applications in coatings, adhesives, and barrier films where a combination of flexibility (from the dioxolane precursor) and solvent resistance (from the nitrile) is required.

Furthermore, the dioxolane moiety has been used to enhance the stability and photophysical properties of organic electronic materials. acs.org Dioxolane-functionalized pentacenes and hexacenes show improved solubility and solid-state fluorescence, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaics. This compound could serve as a key starting material for synthesizing novel, larger acenes or other conjugated systems where the dioxolane group imparts stability and processability, and the nitrile group allows for tuning of electronic properties.

| Application Area | Proposed Role of this compound | Potential Benefit |

| Recyclable Polymers | Functional co-monomer with 1,3-dioxolane | Introduction of nitrile groups to enhance thermal and chemical properties of pDXL. escholarship.orgnsf.gov |

| Specialty Elastomers | Precursor to a novel nitrile-containing monomer | Creation of polymers with tailored polarity, flexibility, and solvent resistance. mcpolymers.com |

| Organic Electronics | Building block for functionalized acenes/conjugated systems | Synthesis of stable, soluble, and fluorescent materials for OLEDs and photovoltaics. acs.org |

Advanced Methodologies for Process Intensification and Green Chemistry in Synthesis

The production and use of this compound are ripe for optimization through the principles of green chemistry and process intensification. These modern approaches to chemical manufacturing aim to improve efficiency, safety, and sustainability while reducing waste and cost. pharmafeatures.compharmasalmanac.com

Future research will focus on shifting the synthesis of this intermediate from traditional batch reactors to continuous flow systems. cetjournal.itbeilstein-journals.org Flow chemistry offers superior heat and mass transfer, allowing for safer handling of potentially exothermic reactions and precise control over reaction parameters, which can lead to higher yields and purity. pharmasalmanac.com Reactions involving acetonitrile (B52724), either as a solvent or reactant, have been successfully implemented in flow reactors, often enabling the use of superheated conditions to accelerate reaction rates. blogspot.comresearchgate.net A continuous flow process for the synthesis of this compound and its subsequent transformations, such as Knoevenagel condensations, could significantly reduce production time and footprint. researchgate.net

From a green chemistry perspective, efforts will be directed toward replacing hazardous reagents and solvents. The synthesis of nitriles often involves toxic cyanide sources; developing cyanide-free routes in flow chemistry is an active area of research. rsc.org For solvents, traditional choices like DMF could be replaced with greener alternatives. Notably, 1,3-dioxolane itself is considered a bio-based green solvent, suggesting the possibility of using the reaction product's parent ring system as the reaction medium. rsc.org The use of heterogeneous catalysts, such as solid-supported bases for condensation reactions, would simplify product purification by eliminating aqueous workups and enabling catalyst recycling. researchgate.net

The convergence of these strategies—for example, a continuous flow process using a bio-based solvent and a recyclable heterogeneous catalyst—represents the future of sustainable chemical manufacturing for valuable intermediates like this compound.

| Methodology | Application to this compound | Key Advantages |

| Process Intensification | ||

| Continuous Flow Synthesis | Synthesis of the compound and its derivatives (e.g., via Knoevenagel). researchgate.net | Enhanced safety, improved yield and purity, reduced footprint, scalability. pharmasalmanac.comcetjournal.it |

| Green Chemistry | ||

| Alternative Solvents | Use of bio-based solvents like 2-MeTHF or 1,3-dioxolane itself. rsc.org | Reduced environmental impact, improved process safety. unibo.it |

| Heterogeneous Catalysis | Solid-supported bases for alkylation/condensation reactions. | Simplified purification, catalyst recyclability, reduced waste. |

| Atom Economy | Employing "borrowing hydrogen" catalysis for alkylations. acs.org | Maximizes incorporation of starting materials into the final product; water is the only byproduct. |

Q & A

Q. What synthetic routes are commonly employed to prepare (1,3-dioxolan-2-yl)acetonitrile derivatives, and what are their key experimental parameters?

Methodological Answer: A widely used approach involves reacting pyridine carbaldehydes with ethylene glycol to form acetals, followed by nucleophilic substitution or coupling reactions. For example, pyridine-3-carbaldehyde reacts with ethylene glycol to yield 3-(1,3-dioxolan-2-yl)pyridine, which is further functionalized in acetonitrile at room temperature for 40 hours to achieve high yields (91–97%) . Key parameters include solvent choice (acetonitrile), temperature control (room temperature vs. 75°C), and stoichiometric ratios (e.g., 2:1 molar ratio of pyridine derivative to dibromide) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: Used to confirm acetal formation and regioselectivity in substituted pyridines (e.g., distinguishing 3- vs. 4-substituted derivatives) .

- HPLC/LCMS: Critical for monitoring reaction progress and purity, especially in multi-step syntheses. For instance, LCMS analysis confirmed completion of a coupling reaction in acetonitrile at 75°C after 20 hours .

- Chromatographic Standards: Certified reference materials (e.g., 1,000 µg/mL in acetonitrile) ensure accurate quantification of carbonyl derivatives in complex matrices .

Advanced Research Questions

Q. How can deacetalization side reactions be mitigated during the synthesis of this compound derivatives?

Methodological Answer: Deacetalization occurs under prolonged heating or acidic conditions. Strategies include:

- Lowering Reaction Temperature: Room-temperature reactions in acetonitrile over 40 hours minimize decomposition, achieving >90% yields .

- Protecting Group Optimization: Using ethylene glycol-derived acetals (vs. dibutyl acetals) improves stability, as seen in the higher yields of (1,3-dioxolan-2-yl)pyridines (97%) compared to dibutyl analogs (80–82%) .

- Solvent Selection: Polar aprotic solvents like acetonitrile reduce unwanted hydrolysis compared to alcohols .

Q. What computational or experimental approaches resolve contradictions in reaction efficiency between 3- and 4-substituted derivatives?

Methodological Answer:

- Kinetic Studies: Monitoring reaction rates via in situ NMR or LCMS reveals steric and electronic effects. For example, 3-substituted pyridines exhibit slightly higher yields due to reduced steric hindrance .

- DFT Calculations: Modeling transition states can explain regioselectivity differences. Computational data from molecular dynamics simulations (e.g., CAS 62563-07-9) may predict reactivity trends .

- Multivariate Optimization: Experimental designs (e.g., D-optimal algorithms) identify critical factors (e.g., solvent ratio, temperature) affecting yields .

Q. How does solvent choice influence the solubility and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Acetonitrile as Solvent: Enhances nucleophilicity in SN2 reactions due to its high polarity and aprotic nature. For example, KI solubility in acetonitrile varies with temperature (283–333 K), impacting iodide availability .

- Solvent Mixtures: Adjusting acetonitrile/water ratios in HPLC (e.g., 72% acetonitrile) optimizes peak resolution for impurity analysis .

- Reaction Monitoring: Real-time HPLC tracking in acetonitrile-based systems ensures minimal side-product formation .

Q. What strategies improve the detection of trace impurities in pharmaceutical-grade this compound?

Methodological Answer:

- Impurity Standards: Use certified reference materials like 2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile (CAS 55474-41-4) for calibration .

- Derivatization Techniques: DNPH (2,4-dinitrophenylhydrazine) derivatives enable UV/Vis detection of carbonyl-containing impurities at 2 µg/mL sensitivity .

- Quality-by-Design (QbD): Multivariate optimization of chromatographic parameters (flow rate, temperature) ensures robust impurity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.